

# EOC317: A Preclinical Technical Overview of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for the investigational drug **EOC317**. The Phase 1 clinical trials for **EOC317** were discontinued in both the USA and China, and as such, detailed clinical data is not available.[1] This guide focuses on the preclinical evidence that formed the basis for its initial clinical investigation.

#### Introduction

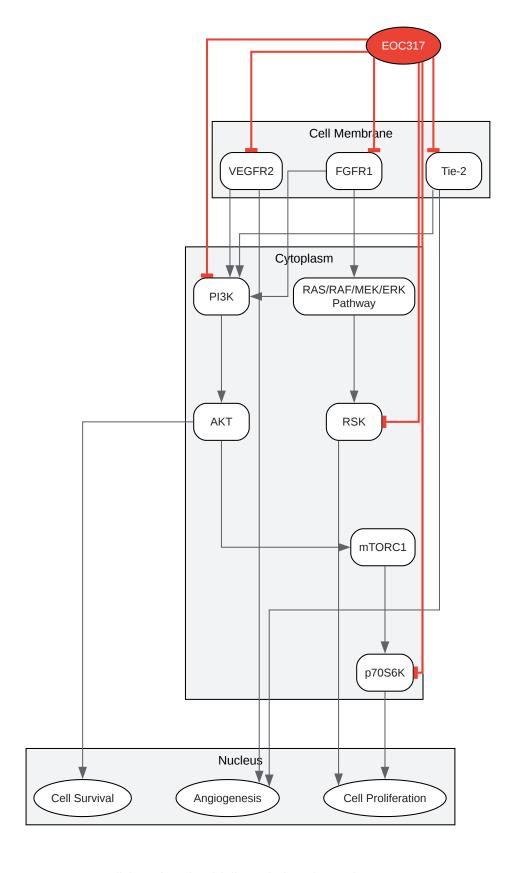
**EOC317** (also known as ACTB-1003) is an orally available, small molecule, multi-mode kinase inhibitor with potential antineoplastic activity.[2] It was developed to simultaneously target multiple key signaling pathways involved in tumor growth, angiogenesis, and survival. This document provides a technical summary of the preclinical data on **EOC317**, including its mechanism of action, in vitro potency, and preclinical experimental designs.

#### **Mechanism of Action**

**EOC317** exerts its anti-cancer effects by targeting several critical kinases. Its primary modes of action are the inhibition of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[1][3][4] Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and downstream effectors such as Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), thereby inducing apoptosis.[2][3][4]



The following diagram illustrates the primary signaling pathways targeted by **EOC317**.



Click to download full resolution via product page



#### **EOC317 Targeted Signaling Pathways**

## Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of **EOC317** against key target kinases was quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

Target Kinase	IC50 (nM)	Primary Cellular Process
VEGFR2	2	Angiogenesis
Tie-2	4	Angiogenesis
FGFR1	6	Cancer Mutations, Proliferation
RSK	5	Apoptosis Induction
p70S6K	32	Apoptosis Induction
Data sourced from		
MedChemExpress and		
TargetMol.[3][4]		

## **Experimental Protocols**

Detailed experimental protocols from the discontinued Phase 1 clinical trials are not publicly available. However, preclinical studies provide insight into the methodologies used to characterize **EOC317**.

### In Vitro Cell-Based Assays

- Cell Lines:
  - OPM2: A human multiple myeloma cell line with an FGFR3 translocation, used to assess activity in FGFR-driven cancers.
  - Ba/F3-TEL-FGFR1: A murine leukemia cell line engineered to overexpress FGFR1, serving as a model for FGFR1-dependent proliferation.



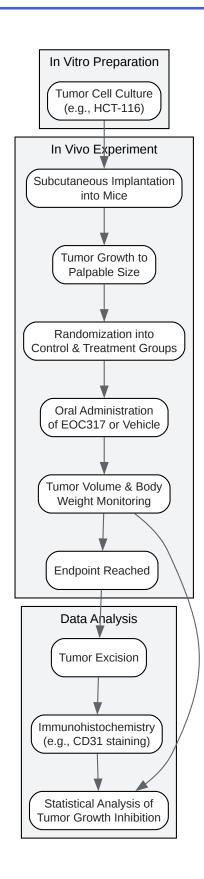
- HCT-116: A human colon cancer cell line used for xenograft models to evaluate in vivo efficacy and combination therapies.[3][4]
- Methodology:
  - Cells were cultured in appropriate media and conditions.
  - EOC317 was dissolved, likely in DMSO, to create a stock solution.
  - Cells were treated with serial dilutions of EOC317 to determine dose-dependent effects on cell proliferation and viability.
  - Standard assays such as MTT or CellTiter-Glo® would have been used to quantify cell viability.

#### In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- · Methodology:
  - Human tumor cells (e.g., HCT-116) were implanted subcutaneously into the mice.
  - Once tumors reached a specified volume, mice were randomized into treatment and control groups.
  - EOC317 was formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
  - The drug was administered orally at various doses.
  - Tumor volume was measured regularly to assess tumor growth inhibition.
  - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers like CD31 to assess angiogenesis.[3]

The following diagram outlines a general workflow for preclinical in vivo evaluation of **EOC317**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EOC 317 AdisInsight [adisinsight.springer.com]
- 2. EDP-317 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [EOC317: A Preclinical Technical Overview of a Multi-Targeted Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-phase-1-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com